

Ligupurpuroside D: Structural Characterization and Chemical Properties

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Compound of Interest

Compound Name: *Ligupurpuroside D*

Cat. No.: *B11935169*

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Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

Ligupurpuroside D (CAS: 1194056-35-3) is a complex phenylethanoid glycoside isolated from the medicinal plant *Ligustrum purpurascens* (Oleaceae), commonly known as "Ku-ding-cha." It is chemically defined by a tyrosol aglycone backbone conjugated to a trisaccharide moiety containing a caffeoyl ester. **Ligupurpuroside D** has garnered significant interest in drug discovery due to its potent antioxidant properties and its ability to modulate lipid metabolism via the AMPK/SREBP-1c signaling pathway. This guide provides a definitive reference for its chemical structure, physicochemical properties, isolation protocols, and pharmacological mechanisms.

Chemical Identity and Structure

Ligupurpuroside D belongs to the class of phenylethanoid glycosides (PhGs). Its structure is characterized by a central glucose unit substituted with a disaccharide chain of rhamnose units and an aromatic caffeoyl ester.

Molecular Specifications

Property	Data
Common Name	Ligupurpuroside D
IUPAC Name	2-(4-Hydroxyphenyl)ethyl α -L-rhamnopyranosyl-(1 \rightarrow 4)- α -L-rhamnopyranosyl-(1 \rightarrow 3)-6-O-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]- β -D-glucopyranoside
CAS Number	1194056-35-3
Molecular Formula	C ₃₅ H ₄₆ O ₁₈
Molecular Weight	754.73 g/mol
Appearance	Amorphous white powder
Solubility	Soluble in Methanol, Ethanol, DMSO, Pyridine; Sparingly soluble in water

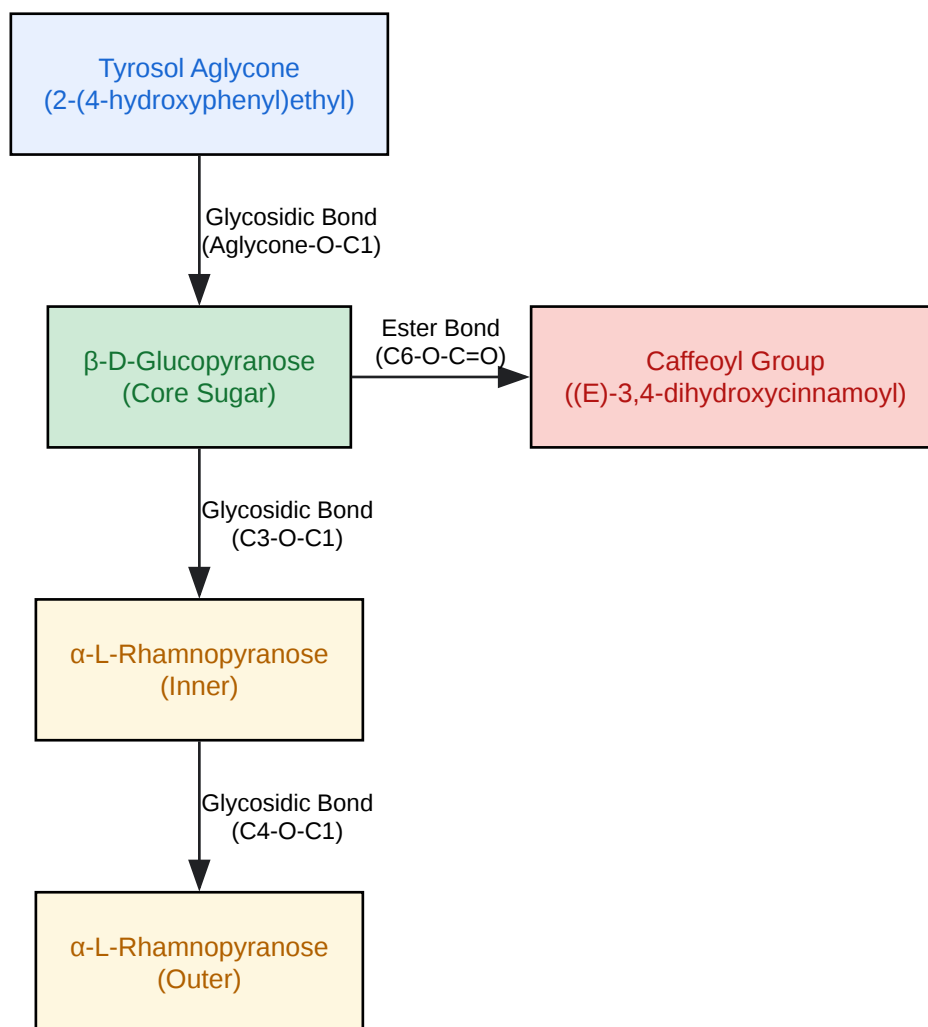
Structural Connectivity Analysis

The molecule is assembled from five distinct chemical moieties linked via glycosidic and ester bonds. The connectivity is critical for its biological activity, particularly the location of the acyl group.

- Aglycone: Tyrosol [2-(4-hydroxyphenyl)ethanol] attached to the anomeric carbon (C-1) of the glucose core.
- Core Sugar: β -D-Glucopyranose.
- C-3 Substitution: The hydroxyl group at C-3 of the glucose is glycosylated by a disaccharide chain: α -L-Rhamnopyranosyl-(1 \rightarrow 4)- α -L-rhamnopyranose.
- C-6 Substitution: The hydroxyl group at C-6 of the glucose is esterified by (E)-Caffeic acid (3,4-dihydroxycinnamic acid).

Structural Visualization

The following diagram illustrates the hierarchical connectivity of the **Ligupurpuroside D** molecule.



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Caption: Structural connectivity map of **Ligupurpuroside D** showing glycosidic and ester linkages between moieties.

Structural Elucidation (Spectroscopic Signature)

Identification of **Ligupurpuroside D** requires high-resolution spectroscopic analysis. The following data points are characteristic of this compound in Methanol- d_4 .

Nuclear Magnetic Resonance (NMR)

- ^1H NMR Diagnostic Signals:
 - Caffeoyl Moiety: Two trans-olefinic protons appearing as doublets ($J \approx 16.0$ Hz) at δ 7.60 (H-7'') and δ 6.30 (H-8''). Three aromatic protons (ABX system) for the catechol ring.
 - Tyrosol Moiety: Two pairs of doublets (AA'BB' system) at δ 7.00 and δ 6.70.
 - Anomeric Protons:
 - Glucose (H-1): Doublet at δ 4.35 ($J \approx 8.0$ Hz, β -configuration).
 - Rhamnose (Inner H-1): Broad singlet or small doublet at δ 5.20 (α -configuration).
 - Rhamnose (Outer H-1): Broad singlet or small doublet at δ 4.60 (α -configuration).
 - Rhamnose Methyls: Two doublets at δ 1.00–1.20 ($J \approx 6.0$ Hz).
- ^{13}C NMR Key Shifts:
 - Carbonyl: δ 168.0 (Ester C=O).
 - Anomeric Carbons: δ 104.0 (Glc), δ 102.0 (Rha), δ 101.0 (Rha).
 - Rhamnose Methyls: δ 18.0–18.5.

Mass Spectrometry (HR-ESI-MS)

- Ionization Mode: Negative ion mode $[\text{M}-\text{H}]^-$ is typically preferred for phenylethanoids.
- Theoretical Mass: 753.2611 $[\text{M}-\text{H}]^-$.
- Fragmentation Pattern: Sequential loss of rhamnose units (-146 Da), caffeoyl moiety (-162 Da), and glucose cleavage.

Isolation and Purification Protocol

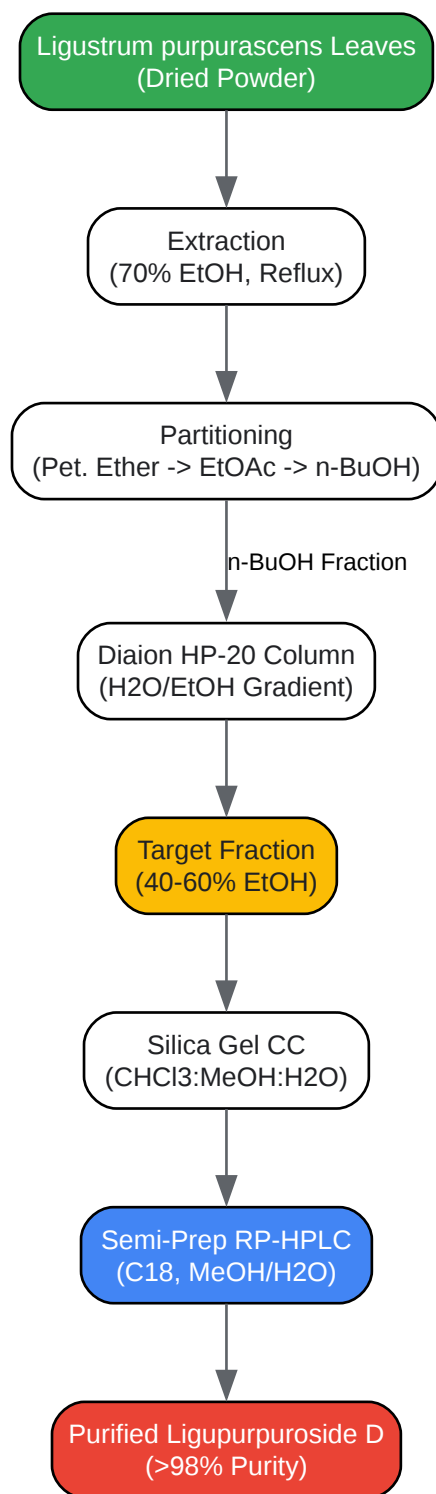
The following protocol outlines the extraction of **Ligupurpuroside D** from *Ligustrum purpurascens* leaves. This workflow ensures high purity suitable for structural analysis and bioassays.

Step-by-Step Methodology

- Extraction:
 - Pulverize dried leaves of *L. purpurascens* (1.0 kg).
 - Extract with 70% Ethanol (3 x 5L) under reflux for 2 hours.
 - Concentrate the filtrate in vacuo to obtain a crude extract.
- Partitioning:
 - Suspend crude extract in water.
 - Partition sequentially with Petroleum Ether (to remove lipids) and Ethyl Acetate (to remove simple phenols).
 - Collect the n-Butanol fraction, which contains the target phenylethanoid glycosides.
- Macroporous Resin Chromatography:
 - Load the n-Butanol fraction onto a Diaion HP-20 column.
 - Elute with a water-ethanol gradient (0% → 100% EtOH).
 - **Ligupurpuroside D** typically elutes in the 40–60% Ethanol fractions.
- Polyamide/Silica Gel Chromatography:
 - Subject the active fraction to Polyamide column chromatography to remove tannins.
 - Follow with Silica Gel CC using CHCl_3 :MeOH:H₂O (e.g., 7:3:0.5) as the mobile phase.
- Final Purification (RP-HPLC):
 - Column: C18 semi-preparative column (5 μm , 250 x 10 mm).
 - Mobile Phase: Methanol/Water (gradient 30% → 50% MeOH over 30 min).

- Detection: UV at 330 nm (specific for the caffeoyl chromophore).
- Collection: Collect the peak corresponding to **Ligupurpuroside D** (retention time determined by standard).

Isolation Workflow Diagram



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Caption: Purification workflow for **Ligupurpuroside D** from plant matrix to isolated compound.

Pharmacological Potential

Ligupurpuroside D is not merely a phytochemical marker; it possesses specific bioactivities relevant to metabolic disease research.

Lipid Metabolism Regulation

Research indicates that **Ligupurpuroside D** significantly inhibits lipid accumulation in HepG2 cells. The mechanism involves the activation of AMPK (Adenosine Monophosphate-activated Protein Kinase), a master regulator of cellular energy homeostasis.

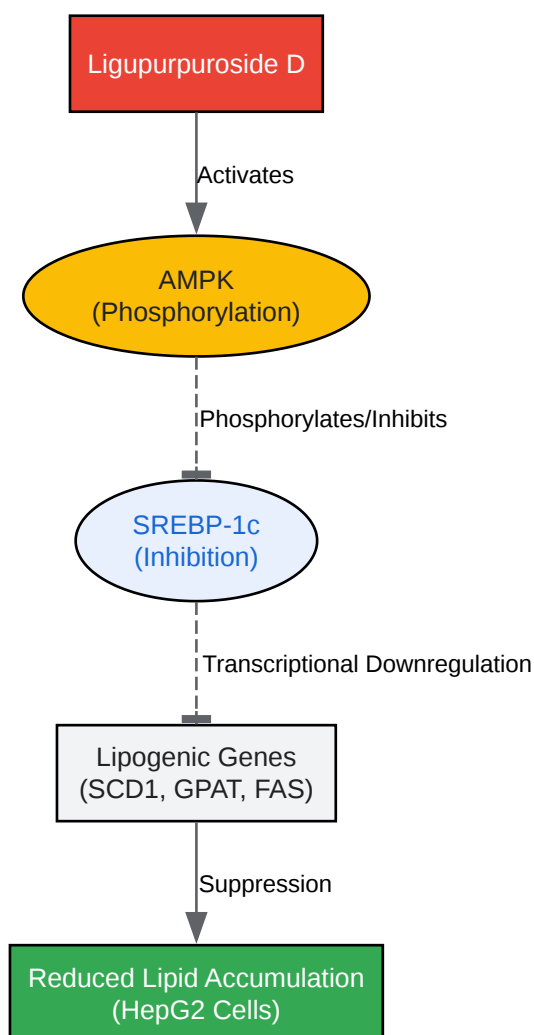
- Mechanism: Activation of AMPK leads to the phosphorylation and inhibition of SREBP-1c (Sterol Regulatory Element-Binding Protein 1c).
- Downstream Effects: Suppression of lipogenic genes including SCD1 (Stearoyl-CoA desaturase-1) and GPAT (Glycerol-3-phosphate acyltransferase).

Antioxidant Activity

The presence of the caffeoyl moiety (catechol group) confers potent radical scavenging activity.

Ligupurpuroside D effectively protects Low-Density Lipoprotein (LDL) from oxidative modification, a key factor in atherogenesis.

Mechanism of Action Diagram



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Caption: Signaling pathway showing **Ligupurpuroside D**-mediated inhibition of lipogenesis via AMPK activation.

References

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